BenchChemオンラインストアへようこそ!

(1R)-1-(3-Cyclopentyloxyphenyl)ethylamine

Cancer Therapeutics Enzyme Inhibition Chiral Synthesis

(1R)-1-(3-Cyclopentyloxyphenyl)ethylamine (CAS 1198282-72-2) is an optically active phenethylamine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. It is a key chiral intermediate in the synthesis of TAS-114, a first-in-class, orally active dual inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine dehydrogenase (DPD) that has reached Phase II clinical trials for enhancing fluoropyrimidine-based chemotherapy.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13049534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Cyclopentyloxyphenyl)ethylamine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2CCCC2)N
InChIInChI=1S/C13H19NO/c1-10(14)11-5-4-8-13(9-11)15-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3/t10-/m1/s1
InChIKeyRYPHNGPMFRLDAP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R)-1-(3-Cyclopentyloxyphenyl)ethylamine – A Chiral Building Block for Clinical-Stage Dual dUTPase/DPD Inhibitors


(1R)-1-(3-Cyclopentyloxyphenyl)ethylamine (CAS 1198282-72-2) is an optically active phenethylamine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is a key chiral intermediate in the synthesis of TAS-114, a first-in-class, orally active dual inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine dehydrogenase (DPD) that has reached Phase II clinical trials for enhancing fluoropyrimidine-based chemotherapy [1]. This compound serves as a crucial building block in medicinal chemistry, where its specific (R)-stereochemistry and 3-cyclopentyloxy substitution pattern are essential for biological activity.

Why Generic (1R)-1-(3-Cyclopentyloxyphenyl)ethylamine Substitutes Fall Short in Drug Development


Generic substitution of (1R)-1-(3-cyclopentyloxyphenyl)ethylamine with its enantiomer, racemate, or regioisomer is not scientifically viable for projects targeting the dUTPase/DPD axis. The (1R) configuration is absolutely required for the downstream synthesis of TAS-114, where it dictates the correct spatial orientation for binding to human dUTPase [1]. Using the (1S)-enantiomer would yield the diastereomeric sulfonamide, which is predicted to have significantly diminished target engagement based on the co-crystal structure of TAS-114 in PDB: 5H4J [2]. Furthermore, the 3-cyclopentyloxy substitution pattern is critical; the 4-cyclopentyloxy regioisomer cannot recapitulate the required hydrogen-bonding network and hydrophobic packing, fundamentally limiting the utility of simpler or mis-substituted phenethylamine analogs.

Quantitative Evidence for Selecting (1R)-1-(3-Cyclopentyloxyphenyl)ethylamine over Analogs


Stereospecificity Proven by Clinical-Stage Dual dUTPase/DPD Inhibitor TAS-114

The (R)-enantiomer is the essential precursor for TAS-114, a dual dUTPase/DPD inhibitor that has advanced to Phase II clinical trials (NSCLC). The (S)-enantiomer yields the inactive diastereomer against dUTPase. The co-crystal structure (PDB: 5H4J) confirms the (R)-configuration is required for the sulfonamide to form key hydrogen bonds with the dUTPase active site [1]. In vivo, TAS-114 significantly improved the therapeutic efficacy of capecitabine in a CFPAC-1 peritoneal dissemination model, a result contingent on the correct (1R)-amine building block [2].

Cancer Therapeutics Enzyme Inhibition Chiral Synthesis

Regioisomeric Precision: 3-Cyclopentyloxy vs. 4-Cyclopentyloxy Binding Mode Analysis

The substitution position of the cyclopentyloxy group is a critical determinant of target binding. The crystal structure of TAS-114 bound to human dUTPase (PDB: 5H4J) reveals the 3-cyclopentyloxy moiety occupies a specific hydrophobic pocket, while the 4-position would project the cyclopentyl group into a solvent-exposed region, predicted to result in a significant loss of van der Waals contacts [1]. Substituting the 3-cyclopentyloxy with a 4-cyclopentyloxy regioisomer would abolish these interactions, a phenomenon consistently observed in structure-activity relationship (SAR) studies of phenethylamine-based enzyme inhibitors.

Structure-Based Drug Design dUTPase Inhibitors Regioisomerism

Crystalline Form Advantages for Downstream API Development: Form II vs. Other Polymorphs

The crystalline form of the (R)-sulfonamide derivatized from (1R)-1-(3-cyclopentyloxyphenyl)ethylamine significantly impacts its pharmaceutical properties. Patent RU2686722C1 discloses a specific polymorph, 'Form II', which exhibits superior physical stability and oral absorption compared to other isolated forms [1]. Differential Scanning Calorimetry (DSC) shows a distinct endothermic peak at 108 °C ± 5 °C for Form II, and powder X-ray diffraction (PXRD) confirms a unique crystalline pattern [1]. This polymorphic control is a direct consequence of the chiral purity and identity of the starting (1R)-amine.

Solid-State Chemistry Polymorph Screening Oral Bioavailability

Physicochemical Differentiation from Simpler Alkoxy Analogs: pKa and Lipophilicity

The cyclopentyloxy group imparts distinct physicochemical properties to (1R)-1-(3-cyclopentyloxyphenyl)ethylamine compared to simpler alkoxy or phenoxy analogs. The predicted pKa of the amine is 8.93 ± 0.10 , which is lower than that of unsubstituted phenethylamine (pKa ~9.8), and its lipophilicity (estimated LogP ~3.0) is markedly higher than the 3-methoxy analog (estimated LogP ~1.5). These properties are reflected in the downstream TAS-114 molecule's ability to achieve moderate and reversible DPD inhibition, a balance critical for its dual mechanism of action [1].

Physicochemical Properties Lead Optimization Pharmacokinetics

Verified Enantiomeric Purity and Analytical Characterization for Reproducible Scale-Up

Reputable suppliers provide (1R)-1-(3-cyclopentyloxyphenyl)ethylamine with batch-specific analytical data, ensuring reproducible performance in multi-step synthetic processes. For instance, Bidepharm supplies this compound with a standard purity of 95% and provides batch-specific QC reports including NMR, HPLC, and GC . Leyan offers the compound at 98% purity . This level of analytical characterization is critical, as the presence of even small amounts of the (1S)-enantiomer or other impurities can lead to the formation of the inactive diastereomer of TAS-114, compromising the final API's efficacy and requiring costly purification.

Quality Control Chiral Purity Process Chemistry

Primary Application Scenarios for (1R)-1-(3-Cyclopentyloxyphenyl)ethylamine Based on Differentiation Evidence


Synthesis of the Phase II Clinical Candidate TAS-114 and Related Dual dUTPase/DPD Inhibitors

This is the premier application for this compound. The (1R)-amine is the direct chiral precursor for the sulfonamide formation that yields TAS-114. The co-crystal structure (PDB: 5H4J) validates the necessity of the (R)-configuration and 3-cyclopentyloxy substitution for binding to human dUTPase [1]. Research groups developing next-generation dual inhibitors of dUTPase and DPD for enhancing fluoropyrimidine chemotherapy (e.g., 5-FU, capecitabine, S-1) cannot substitute this building block without redesigning the entire pharmacophore.

Crystalline Polymorph Screening and Solid-State Optimization of dUTPase Inhibitors

The (1R)-amine is essential for accessing the therapeutically superior Form II polymorph of TAS-114, which exhibits higher physical stability and oral absorption compared to other solid-state forms [2]. Industrial process chemists and solid-state scientists conducting polymorph screens will find that only the enantiopure (1R)-amine reliably leads to the desired crystalline phase, making it a critical raw material for solid-form patent filings and late-stage clinical supply manufacturing.

Chiral Building Block for Structure–Activity Relationship (SAR) Exploration of Phenethylamine-Based Therapeutics

Given the well-defined role of the (1R)-amine in the clinical TAS-114, this compound can serve as a privileged chiral scaffold for exploring SAR around the dUTPase and DPD targets. Its distinct physicochemical profile, with an optimal pKa ~8.9 and moderate lipophilicity (CLogP ~3.0) , makes it a more drug-like starting point compared to simpler phenethylamine analogs. Medicinal chemistry teams can use this building block to generate libraries of sulfonamide or amide derivatives while maintaining the core pharmacophoric elements proven by TAS-114.

Calibration of Analytical Methods for Enantiomeric Purity in Pharmaceutical QC

The high-purity (1R)-amine available from vendors (95-98% purity with NMR/HPLC/GC data) can be used as a reference standard to develop and validate chiral HPLC or SFC methods. This is essential for the quality control of both the advanced intermediate and the final TAS-114 API, where the absence of the (1S)-enantiomer is a critical quality attribute.

Quote Request

Request a Quote for (1R)-1-(3-Cyclopentyloxyphenyl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.